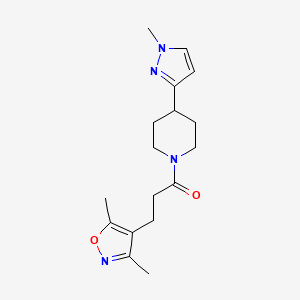
4-Chloro-2-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related halogenated pyridine compounds involves multi-step processes. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, was achieved through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis from nicotinamide, with an overall yield of 48.7% . Similarly, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was reported from simple and inexpensive starting materials, highlighting the chlorine atom at the 4-position for further functionalization by cross-coupling reactions .
Molecular Structure Analysis
X-ray crystallography has been utilized to characterize the molecular structures of related compounds. For example, macrocyclic systems bearing pyridine sub-units derived from perfluoro-4-isopropylpyridine were characterized by X-ray crystallography, demonstrating the potential for complexation with cations and anions . Additionally, the molecular structure of trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III) was determined using X-ray diffraction, providing insights into the coordination environment and bond distances within the complex .
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines allows for further functionalization. The presence of a chlorine atom, as seen in the 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, is particularly useful for subsequent cross-coupling reactions, which can be employed to synthesize a wide range of derivatives for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be deduced from spectroscopic and computational studies. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its molecular structural parameters and vibrational frequencies were computed using HF and DFT methods. Theoretical calculations also provided information on the compound's electronic absorption spectra, molecular electrostatic potential, and thermodynamic properties . These studies are crucial for understanding the behavior of these compounds in various environments and for predicting their reactivity.
Scientific Research Applications
Synthesis and Chemical Intermediates
4-Chloro-2-(1,1-difluoroethyl)pyridine is a valuable intermediate in chemical synthesis. For example, Zuo Hang-dong (2010) discussed its role as a key intermediate in synthesizing the herbicide trifloxysulfuron. The study optimized the reaction conditions to achieve an overall yield of up to 48.7%, starting from nicotinamide through processes like Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010).
Pesticide Development
Lu Xin-xin (2006) highlighted the use of a similar pyridine derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, in pesticide synthesis. This review detailed various processes for synthesizing this compound, demonstrating its significance in the development of agricultural chemicals (Lu Xin-xin, 2006).
Magnetic and Optical Applications
Caiming Liu, Deqing Zhang, and Daoben Zhu (2014) described the synthesis of hexanuclear cluster complexes using a pyridine derivative. These complexes exhibited properties like enhanced magnetocaloric effects, useful for cryogenic magnetic coolers, and slow magnetic relaxation, a characteristic of single-molecule magnets (Liu, Zhang, & Zhu, 2014).
Spectroscopic and Antimicrobial Studies
M. Evecen et al. (2017) investigated the spectroscopic properties and antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine. The study involved extensive characterization techniques and revealed insights into the molecule’s interaction with DNA, demonstrating its potential in biochemical research (Evecen et al., 2017).
Eco-friendly Chemical Synthesis
Samad Khaksar and Milad Gholami (2014) showcased the use of a trifluoroethanol solvent system in synthesizing dihydro-1H-indeno[1,2-b]pyridines. This method is notable for its environmental friendliness, high yield, and simplicity, highlighting the role of fluorinated pyridines in green chemistry (Khaksar & Gholami, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCFZRKVCLSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,1-difluoroethyl)pyridine | |
CAS RN |
1644386-39-9 |
Source


|
| Record name | 4-chloro-2-(1,1-difluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



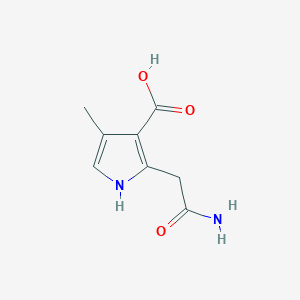
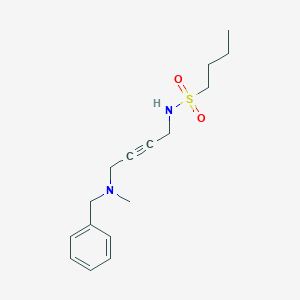
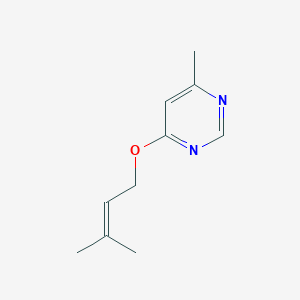


![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
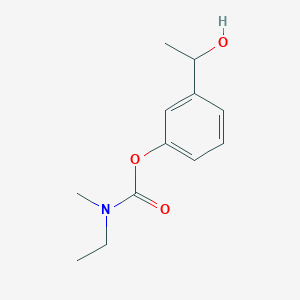
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)
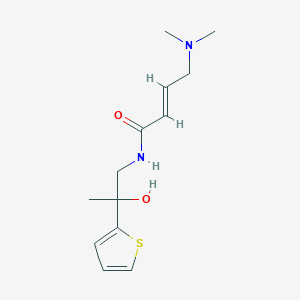
![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
